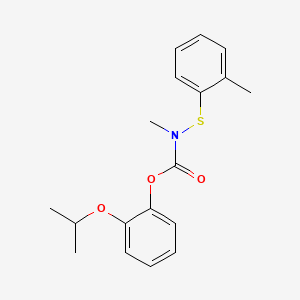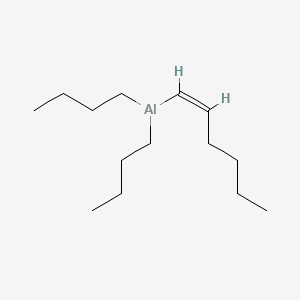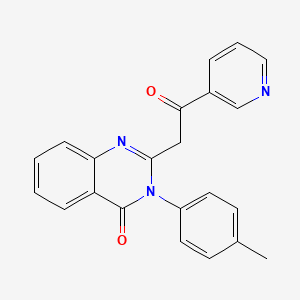
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)- is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 4-methylphenyl group and a 2-oxo-2-(3-pyridinyl)ethyl substituent, making it a unique and potentially valuable molecule for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.
Attachment of the 2-Oxo-2-(3-Pyridinyl)ethyl Group: This step involves the reaction of the quinazolinone intermediate with 3-pyridinecarboxaldehyde and an appropriate oxidizing agent to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under reflux conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further explored for their biological and chemical properties.
科学研究应用
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: The compound is explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It can be used in the development of new materials, such as polymers and advanced coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases, which play a crucial role in cell signaling and regulation.
Pathways Involved: By inhibiting these enzymes, the compound can modulate various signaling pathways, leading to effects such as cell cycle arrest, apoptosis, or reduced inflammation.
相似化合物的比较
Similar Compounds
4(3H)-Quinazolinone: The parent compound, which lacks the 4-methylphenyl and 2-oxo-2-(3-pyridinyl)ethyl substituents.
3-(4-Methylphenyl)-4(3H)-quinazolinone: A similar compound with only the 4-methylphenyl group.
2-(2-Oxo-2-(3-pyridinyl)ethyl)-4(3H)-quinazolinone: A similar compound with only the 2-oxo-2-(3-pyridinyl)ethyl group.
Uniqueness
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)- is unique due to the presence of both the 4-methylphenyl and 2-oxo-2-(3-pyridinyl)ethyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for diverse applications in scientific research and industry.
属性
CAS 编号 |
73283-30-4 |
|---|---|
分子式 |
C22H17N3O2 |
分子量 |
355.4 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)-2-(2-oxo-2-pyridin-3-ylethyl)quinazolin-4-one |
InChI |
InChI=1S/C22H17N3O2/c1-15-8-10-17(11-9-15)25-21(13-20(26)16-5-4-12-23-14-16)24-19-7-3-2-6-18(19)22(25)27/h2-12,14H,13H2,1H3 |
InChI 键 |
UVLJESLPMZWCJM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CC(=O)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



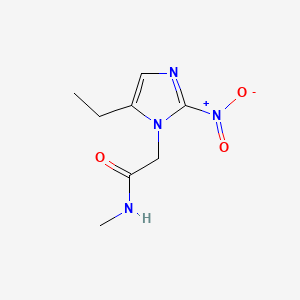
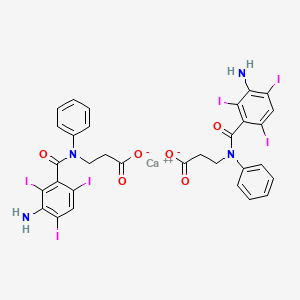
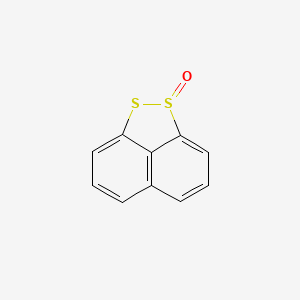

![1-(Azepan-1-yl)-2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanylethanone](/img/structure/B13756378.png)
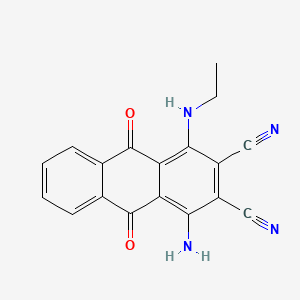
carbonyl]amino}-3-methoxy-3-oxopropoxy)phosphinic acid](/img/structure/B13756402.png)
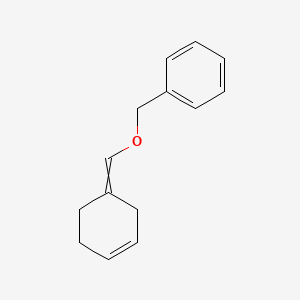
![2-benzo[f]quinolin-4-ium-4-yl-1-(3-methoxyphenyl)ethanone;bromide](/img/structure/B13756412.png)
